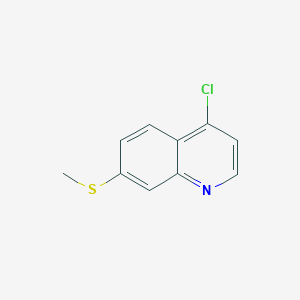

Quinoline, 4-chloro-7-(methylthio)-

Description

Significance of the Quinoline (B57606) Pharmacophore in Medicinal Chemistry Research

The quinoline nucleus is a recurring motif in a vast array of pharmacologically active compounds. mdpi.comnih.govresearchgate.net Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory properties. nih.govresearchgate.netnih.gov The versatility of the quinoline ring system allows for the introduction of various functional groups at different positions, which can significantly modulate the compound's biological efficacy and target specificity. nih.govnih.gov This adaptability has led to the development of numerous quinoline-based drugs that are either clinically approved or in various stages of clinical investigation. mdpi.comnih.gov The inherent properties of the quinoline scaffold, such as its ability to intercalate into DNA and inhibit key enzymes, contribute to its broad therapeutic potential. researchgate.net Researchers continue to explore the vast chemical space of quinoline derivatives to design novel therapeutic agents for a multitude of diseases. mdpi.comresearchgate.net

Overview of Halogenated and Thioether-Substituted Quinoline Scaffolds in Research

The introduction of halogen atoms and thioether groups onto the quinoline scaffold has been a strategic approach in medicinal chemistry to enhance the pharmacological profiles of these compounds. Halogenation, particularly chlorination at positions like C-4 and C-7, is a common modification known to influence factors such as lipophilicity, metabolic stability, and binding interactions with biological targets. durham.ac.uknih.govnih.gov The 7-chloroquinoline (B30040) moiety, for instance, is a key structural feature in several antimalarial drugs. nih.gov

Similarly, the incorporation of a thioether (-S-R) or its oxidized forms (sulfinyl and sulfonyl) at various positions of the quinoline ring can profoundly impact biological activity. mdpi.com The sulfur atom can participate in hydrogen bonding and other non-covalent interactions, potentially leading to enhanced binding affinity for target proteins. mdpi.com Research into 4-thioalkylquinoline derivatives has revealed that the oxidation state of the sulfur atom is a critical determinant of their cytotoxic activity. mdpi.com

A significant study on a series of 7-chloro-(4-thioalkylquinoline) derivatives demonstrated that their antiproliferative activity is influenced by the nature of the sulfur-containing group. mdpi.com Specifically, sulfonyl N-oxide derivatives were found to exhibit higher cytotoxicity against various cancer cell lines compared to their sulfanyl (B85325) and sulfinyl counterparts. mdpi.comnih.gov This highlights the importance of the electronic and steric properties of the thioether substituent in modulating the biological effects of halogenated quinolines.

Research Trajectory of Quinoline, 4-chloro-7-(methylthio)- and Related Analogs

The specific compound, Quinoline, 4-chloro-7-(methylthio)-, falls within the class of 7-chloro-4-(thioalkyl)quinolines that have been the subject of focused investigation, particularly for their potential as antiproliferative agents. mdpi.comnih.gov Research in this area has been systematic, exploring how structural modifications impact biological activity.

A pivotal study synthesized and evaluated a large series of 78 derivatives, including sulfanyl (like Quinoline, 4-chloro-7-(methylthio)-), sulfinyl, and sulfonyl analogs. mdpi.com The findings from this research indicated a clear structure-activity relationship (SAR). The cytotoxicity of these compounds was found to be significantly affected by:

The oxidation state of the sulfur atom at the C-4 position: Higher oxidation states (sulfonyl) generally led to increased cytotoxic activity. mdpi.com

Oxidation of the quinolinic nitrogen: The presence of an N-oxide group on the quinoline ring also enhanced cytotoxicity. mdpi.com

The nature of the substituent on the thioalkyl chain: Variations in the group attached to the sulfur atom influenced the compound's potency and selectivity against different cancer cell lines. mdpi.com

For instance, within this large series, compounds with a higher oxidation state of the sulfur and nitrogen atoms, combined with specific substituents on a benzoate (B1203000) moiety attached to the thioalkyl chain, showed the highest cytotoxicity. mdpi.com While the sulfanyl derivatives, including the parent 4-chloro-7-(methylthio)quinoline structure, generally exhibited lower cytotoxicity compared to their sulfonyl N-oxide analogs, their study provides a crucial baseline for understanding the SAR of this chemical class. mdpi.comnih.gov The research trajectory suggests a continued focus on optimizing the substituents on the quinoline core and the thioether side chain to develop more potent and selective anticancer candidates. mdpi.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

49713-62-4 |

|---|---|

Molecular Formula |

C10H8ClNS |

Molecular Weight |

209.70 g/mol |

IUPAC Name |

4-chloro-7-methylsulfanylquinoline |

InChI |

InChI=1S/C10H8ClNS/c1-13-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-6H,1H3 |

InChI Key |

UVHAXIYUZIUSHP-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC2=NC=CC(=C2C=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Quinoline, 4 Chloro 7 Methylthio

Strategies for the Synthesis of the 4-chloro-7-(methylthio)quinoline Core

The construction of the fundamental quinoline (B57606) structure can be achieved through both time-honored classical reactions and modern catalytic methods. The specific placement of the chloro and methylthio substituents requires regioselective control during or after the core synthesis.

The synthesis of the quinoline ring system has a rich history, with several classical name reactions remaining relevant today. chemicalbook.com These methods typically involve the cyclization of aniline (B41778) derivatives.

Skraup Synthesis: This method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene). chemicalbook.com For the target compound, one would theoretically start with an appropriately substituted aniline, such as 3-(methylthio)aniline.

Doebner-von Miller Reaction: This is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst. chemicalbook.comgoogle.com

Friedländer Synthesis: This reaction condenses a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group (a ketone or aldehyde) to form the quinoline ring. chemicalbook.com It is particularly useful for preparing 2-substituted quinolines. chemicalbook.com

Pfitzinger Synthesis: This method involves the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids, which can then be decarboxylated. chemicalbook.com

Modern synthetic chemistry offers a range of more sophisticated and often milder techniques for quinoline synthesis, many of which rely on transition-metal catalysis. organic-chemistry.org These methods include copper-catalyzed cascade cyclizations and palladium-catalyzed aerobic oxidative aromatizations, which can offer high yields and broad functional group tolerance. organic-chemistry.org Nanocatalyst-based protocols are also emerging as green and efficient alternatives for quinoline synthesis. nih.gov

The specific substitution pattern of Quinoline, 4-chloro-7-(methylthio)- requires a multi-step approach, often starting with the synthesis of a di-halogenated precursor.

A common and crucial intermediate for many 4,7-disubstituted quinolines is 4,7-dichloroquinoline (B193633) . researchgate.net Its synthesis typically begins with 3-chloroaniline (B41212). The process is outlined below:

Condensation: 3-chloroaniline is reacted with an ethoxymethylenemalonate ester. scbt.com

Cyclization: The resulting anilinoacrylate is heated at high temperatures (e.g., in Dowtherm A) to induce cyclization, forming the ethyl ester of 7-chloro-4-hydroxyquinoline-3-carboxylic acid. researchgate.netscbt.com

Saponification and Decarboxylation: The ester is saponified with a base (e.g., NaOH), followed by acidification to yield the carboxylic acid. researchgate.net This acid is then decarboxylated by heating to produce 7-chloro-4-hydroxyquinoline (B73993) (also known as 7-chloro-4-quinolinol). researchgate.netscbt.com

Chlorination: The final step involves treating the 7-chloro-4-hydroxyquinoline with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to replace the C-4 hydroxyl group with a chlorine atom, yielding 4,7-dichloroquinoline. researchgate.netscbt.com

The introduction of the methylthio group at the C-7 position is less commonly documented than substitutions at C-2 or C-4. While a direct synthesis of 4-chloro-7-(methylthio)quinoline from a simple precursor is not detailed in the provided results, the existence of compounds like 2-chloro-3-(chloromethyl)-7-(methylthio)quinoline (B2740967) confirms this substitution pattern is synthetically accessible. nih.gov Plausible synthetic routes would involve nucleophilic aromatic substitution on a precursor like 7-bromo- or 7-fluoro-4-chloroquinoline with sodium thiomethoxide. Another potential route could involve the diazotization of a 7-amino-4-chloroquinoline followed by reaction with a sulfur nucleophile.

Derivatization and Functionalization at Positions C-4 and C-7 of Quinoline, 4-chloro-7-(methylthio)-

The chlorine atom at C-4 and the methylthio group at C-7 are key handles for further molecular elaboration, allowing for the introduction of a wide range of functionalities and the construction of more complex molecular architectures.

The chlorine atom at the C-4 position of the quinoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). brieflands.com This reactivity is a cornerstone for the derivatization of 4-chloroquinolines, including the 7-(methylthio) analogue. The electron-withdrawing nature of the quinoline nitrogen activates the C-4 position for attack by various nucleophiles. nih.gov

A wide range of nucleophiles can be employed to displace the C-4 chloride:

Amines: Reaction with primary or secondary amines is a common strategy to synthesize 4-aminoquinoline (B48711) derivatives. These reactions can be performed neat by heating the 4-chloroquinoline (B167314) with the desired amine or using various solvents and conditions. brieflands.comnih.gov

Thiols: Alkanethiols can displace the C-4 chloride to form 4-(alkylthio)quinolines. researchgate.net

Hydrazines: Hydrazine (B178648) hydrate (B1144303) readily reacts with 4-chloroquinolines to produce 4-hydrazinoquinolines, which are themselves useful intermediates. researchgate.netmassey.ac.nz

Azides: Sodium azide (B81097) can be used to introduce an azido (B1232118) group at the C-4 position, which can then be used in cycloaddition reactions or reduced to an amino group. researchgate.netresearchgate.net

The table below summarizes representative conditions for nucleophilic substitution at the C-4 position of chloroquinolines.

| Starting Material | Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 4,7-Dichloroquinoline | Butyl amine | Neat, 120–130 °C, 6 h | N-butyl-7-chloroquinolin-4-amine | nih.gov |

| 4,7-Dichloroquinoline | N,N-dimethyl-ethane-1,2-diamine | Neat, 120–130 °C, 6-8 h | N'-(7-chloroquinolin-4-yl)-N,N-dimethylethane-1,2-diamine | nih.gov |

| 4,7-Dichloroquinoline | Sodium azide (NaN₃) | Anhydrous DMF, 65 °C, 6 h | 4-Azido-7-chloroquinoline | researchgate.net |

| 2,4-Dichloro-8-methylquinoline | Hydrazine hydrate | Ethanol, reflux, 4 h | 4-Hydrazino-8-methylquinolin-2-one (after hydrolysis) | researchgate.net |

| 4-Chloro-8-methylquinolin-2(1H)-one | Thiourea | Fusion, 170–190 °C, 1 h | 8-Methyl-4-sulfanylquinolin-2(1H)-one | researchgate.net |

The methylthio group at C-7 can be readily oxidized to the corresponding sulfinyl (sulfoxide) and sulfonyl (sulfone) derivatives. These transformations alter the electronic properties and steric bulk of the substituent, which can be useful for modulating biological activity or for use as a leaving group in further reactions.

A common and effective method for this oxidation is the use of meta-chloroperoxybenzoic acid (m-CPBA). The degree of oxidation can be controlled by the stoichiometry of the oxidizing agent and the reaction conditions.

Sulfinyl Derivatives: Treatment with approximately 1.2 equivalents of m-CPBA in a solvent like dichloromethane (B109758) (CH₂Cl₂) at room temperature for a short duration (e.g., 10 minutes) can selectively yield the sulfinyl compound. nih.gov

Sulfonyl Derivatives: Using a larger excess of m-CPBA (e.g., 2.5 equivalents) and longer reaction times (e.g., 8-15 hours) will further oxidize the thioether to the sulfonyl derivative. nih.gov

| Starting Material Type | Reagent | Equivalents | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| 7-Chloro-4-(thioalkyl)quinoline | m-CPBA | 1.2 | CH₂Cl₂, rt, 10 min | Sulfinyl derivative | nih.gov |

| 7-Chloro-4-(thioalkyl)quinoline | m-CPBA | 2.5 | CH₂Cl₂, rt, 8-15 h | Sulfonyl derivative | nih.gov |

The reactive C-4 position is an ideal anchor point for constructing more complex molecules, including those with fused heterocyclic rings, which are prevalent in pharmacologically active compounds.

Triazoles: 1,2,3-triazole rings can be appended to the quinoline core using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The synthesis involves converting the 4-chloroquinoline into a 4-azidoquinoline (B3382245) intermediate, which is then reacted with a terminal alkyne in the presence of a copper(I) catalyst (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate). researchgate.net This yields a 4-(1,2,3-triazol-1-yl)quinoline derivative. researchgate.net

Pyrazolines and Pyrazoles: Fused pyrazole (B372694) systems, such as pyrazolo[4,3-c]quinolines, can be synthesized from appropriately functionalized quinoline precursors. For instance, a 2,4-dichloroquinoline-3-carbonitrile (B1351073) can be transformed into a 3-aminopyrazolo[4,3-c]quinolin-4-one through a sequence involving nucleophilic substitution with an amine, hydrolysis, N-alkylation, and finally cyclization with hydrazine hydrate. nih.gov

Pyrimidines: Fused pyrimidine (B1678525) rings (pyrimido[4,5-b]quinolines) are accessible from 2-chloroquinoline-3-carbaldehyde (B1585622) or 2-chloroquinoline-3-carbonitrile (B1354263) derivatives. massey.ac.nz These precursors can undergo cyclocondensation with reagents like guanidine (B92328), urea, or various aminopyrimidines to construct the fused pyrimidine ring. massey.ac.nz For example, the reaction of 2-chloroquinoline-3-carbonitriles with guanidine hydrochloride in the presence of a base can rapidly produce 2-aminopyrimido[4,5-b]quinolin-4-ones. Another approach involves the microwave-assisted reaction between a quinolinone derivative and a chloropyrimidine to form pyrimidine-quinolone hybrids. brieflands.com

Advanced Synthetic Techniques Applicable to Quinoline, 4-chloro-7-(methylthio)- Analogs

Modern synthetic chemistry offers a plethora of tools to expedite and refine the creation of complex molecules. For the analogs of "Quinoline, 4-chloro-7-(methylthio)-", techniques such as microwave-assisted synthesis and click chemistry have emerged as powerful strategies for rapid and efficient molecular diversification.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has revolutionized the synthesis of heterocyclic compounds, including quinoline derivatives, by offering significant advantages over conventional heating methods. These benefits include dramatically reduced reaction times, increased product yields, and often, enhanced purity of the final products. nih.gov The application of microwave irradiation can be particularly effective in the synthesis of analogs of "Quinoline, 4-chloro-7-(methylthio)-".

For instance, a green and efficient method for the preparation of potentially bioactive 7-chloro-4-phenoxyquinolines from 4,7-dichloroquinoline and various phenols has been developed using microwave irradiation in the presence of the ionic liquid [bmim][PF6]. nih.gov This approach highlights the potential for the nucleophilic aromatic substitution (SNAr) of the 4-chloro group on the quinoline core, a reaction directly applicable to "Quinoline, 4-chloro-7-(methylthio)-". The use of microwave energy in this context can facilitate the rapid generation of a library of 4-aryloxy-7-(methylthio)quinoline analogs.

Furthermore, microwave irradiation has been successfully employed in the multicomponent synthesis of complex quinoline-fused heterocycles. nih.gov One-pot reactions involving various aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, and dimedone under microwave irradiation have yielded tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones in high yields and short reaction times. nih.gov This strategy could be adapted to create intricate analogs based on the "Quinoline, 4-chloro-7-(methylthio)-" scaffold.

The table below summarizes representative examples of microwave-assisted synthesis of quinoline derivatives, illustrating the efficiency of this technique.

| Reactants | Product | Reaction Conditions | Yield (%) | Reference |

| 4,7-dichloroquinoline, various phenols | 7-chloro-4-phenoxyquinolines | [bmim][PF6], MW | Good to excellent | nih.gov |

| Aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, dimedone | 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones | Glacial acetic acid, MW | High | nih.gov |

| Aniline, diethyl malonate | 4-hydroxy-2-quinolinones | p-toluenesulfonic acid, MW | High | semanticscholar.org |

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) for Hybrid Structures

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and versatile reaction for forging carbon-heteroatom bonds, specifically creating 1,2,3-triazole linkages. nih.gov This reaction's high functional group tolerance, mild reaction conditions, and near-quantitative yields make it an ideal tool for constructing complex hybrid molecules from simpler building blocks.

To apply CuAAC for the creation of hybrid structures based on "Quinoline, 4-chloro-7-(methylthio)-", one would first need to introduce either an azide or a terminal alkyne functionality onto the quinoline scaffold. This could be achieved through various synthetic transformations. For example, the 4-chloro group could be substituted with sodium azide to yield "4-azido-7-(methylthio)quinoline". Alternatively, an alkyne-containing substituent could be introduced at a suitable position on the quinoline ring.

Once the azide or alkyne-functionalized "Quinoline, 4-chloro-7-(methylthio)-" derivative is in hand, it can be "clicked" with a wide array of complementary alkynes or azides, respectively, to generate novel hybrid structures. This methodology allows for the covalent linking of the quinoline core to other pharmacophores, biomolecules, or functional materials. The resulting 1,4-disubstituted 1,2,3-triazole ring is not merely a linker but can also be considered a pharmacologically relevant motif, capable of participating in hydrogen bonding and π-π stacking interactions. mdpi.com

The general scheme for such a synthesis is depicted below:

Route 1: Azide-functionalized Quinoline

Quinoline-N₃ + R-C≡CH ---(Cu(I) catalyst)--> Quinoline-triazole-R

Route 2: Alkyne-functionalized Quinoline

Quinoline-C≡CH + R-N₃ ---(Cu(I) catalyst)--> Quinoline-triazole-R

The power of this approach lies in its modularity. A single functionalized quinoline precursor can be combined with a diverse library of coupling partners to rapidly generate a large number of distinct hybrid molecules for screening in various applications. The reaction is often carried out in benign solvents, including water, and can be accelerated by microwave irradiation. mdpi.com

The following table provides a conceptual overview of the types of hybrid structures that could be synthesized using this methodology.

| Quinoline Precursor | Coupling Partner | Resulting Hybrid Structure |

| 4-azido-7-(methylthio)quinoline | Phenylacetylene | 4-(4-phenyl-1H-1,2,3-triazol-1-yl)-7-(methylthio)quinoline |

| 4-azido-7-(methylthio)quinoline | Propargyl alcohol | (1-(7-(methylthio)quinolin-4-yl)-1H-1,2,3-triazol-4-yl)methanol |

| 4-ethynyl-7-(methylthio)quinoline | Benzyl azide | 4-(1-benzyl-1H-1,2,3-triazol-4-yl)-7-(methylthio)quinoline |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of Quinoline, 4 Chloro 7 Methylthio Derivatives

Impact of Halogen Substitution (e.g., Chlorine) at C-7 on Biological Activity

The presence and nature of a halogen atom at the C-7 position of the quinoline (B57606) ring are well-established determinants of biological activity, particularly in the context of antimalarial agents. The 7-chloroquinoline (B30040) nucleus is a foundational element in many successful drugs, including chloroquine (B1663885). nih.gov

Research has consistently shown that the chlorine atom at C-7 is often crucial for potent activity against various strains of Plasmodium falciparum, the parasite responsible for the most lethal form of malaria. nih.govnih.gov Modifications at this position can significantly alter the drug's efficacy. For instance, replacing the chlorine with other halogens or different functional groups can lead to a decrease in activity, highlighting the specific role of the chloro substituent in the mechanism of action.

Role of the Thioether Moiety and its Oxidation State (Sulfanyl, Sulfinyl, Sulfonyl) at C-4 and C-7 in Modulating Activity

The introduction of a thioether moiety at either the C-4 or C-7 position of the quinoline ring offers a versatile strategy for modulating biological activity. The oxidation state of the sulfur atom—as a sulfanyl (B85325) (thioether), sulfinyl (sulfoxide), or sulfonyl (sulfone)—provides a means to fine-tune the electronic and steric properties of the molecule, thereby influencing its pharmacological profile.

At the C-4 position, replacing the typical amino linkage with a thioether can significantly alter the basicity of the quinolyl nitrogen, which has been shown to impact antimalarial potency and selectivity. nih.gov Studies have indicated that such substitutions can lead to a lower pKa of the quinoline nitrogen, which may affect the compound's ability to bind to its target, such as heme, and inhibit hemozoin formation. nih.gov

The oxidation of the thioether to its corresponding sulfoxide (B87167) and sulfone derivatives introduces polarity and hydrogen bonding capabilities, which can modulate the compound's interaction with biological targets. The oxidation process itself can be a point of interest, particularly in the context of designing compounds that are activated by reactive oxygen species (ROS). However, research suggests that the oxidation of thioethers by hydrogen peroxide under physiological conditions is generally a slow process. nih.gov In contrast, hypochlorite (B82951) can oxidize thioethers much more rapidly. nih.gov The differing reactivity of the sulfanyl, sulfinyl, and sulfonyl states can be exploited to develop derivatives with varied biological activities and pharmacokinetic properties. fau.de

Influence of Side Chain Modifications at C-4 on Pharmacological Profiles

The side chain attached to the C-4 position of the quinoline ring plays a pivotal role in defining the pharmacological profile of its derivatives. Extensive research has demonstrated that modifications to this side chain can profoundly impact antimalarial activity, particularly against chloroquine-resistant (CQR) strains of P. falciparum. nih.govnih.govresearchgate.net

Key factors that influence activity include the length of the aliphatic chain, the nature of the terminal amino group, and the presence of additional functional groups. nih.govnih.gov For instance, varying the length of the side chain has been shown to affect activity against CQR strains. nih.gov The introduction of bulky and strongly basic groups, such as a pyrrolizidine (B1209537) ring, has been explored to overcome resistance mechanisms by potentially preventing metabolic dealkylation. mdpi.com

Furthermore, the stereochemistry of the side chain can be critical. Chiral centers within the side chain can lead to enantiomers with significantly different biological activities. nih.gov The ability of the side chain to form intramolecular hydrogen bonds with the quinoline ring system has also been identified as a crucial factor for potency against resistant parasite strains. nih.gov

The table below summarizes the impact of various side chain modifications at the C-4 position on the antimalarial activity of 7-chloroquinoline derivatives.

| Side Chain Modification | Impact on Antimalarial Activity | Reference |

| Variation in Aliphatic Chain Length | Can increase activity against chloroquine-resistant strains. | nih.gov |

| Introduction of a Second Basic Amino Group | Can improve potency while maintaining selectivity. | nih.gov |

| Incorporation of a Piperazine (B1678402) Moiety | Found to be active against chloroquine-resistant strains. | nih.gov |

| Chirally Defined Side Chains | Can lead to potent activity against both sensitive and resistant strains. | nih.gov |

| Pyrrolizidinylmethyl Derivative | Shows potent in vitro and in vivo activities. | mdpi.com |

| Intramolecular Hydrogen Bonding Capability | Crucial for potency against chloroquine-resistant strains. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies on Quinoline, 4-chloro-7-(methylthio)- Analogs

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These studies are instrumental in understanding the structural requirements for activity and in designing new, more potent analogs.

For quinoline derivatives, QSAR models have been developed to elucidate the structural basis of their antimalarial activity. researchgate.net These models often consider various physicochemical descriptors, such as hydrophobicity, electronic properties, and steric parameters, to predict the biological activity of new compounds.

In the context of 7-chloroquinoline analogs, QSAR studies have been employed to analyze the impact of different substituents on their anti-mycobacterial activity. nih.gov For instance, Hologram QSAR (HQSAR) modeling has been used to analyze the amino-imino tautomers of 7-chloro-4-aminoquinolines, providing insights into the fragments that contribute positively or negatively to the activity. nih.gov Such studies can guide the synthesis of new derivatives with improved pharmacological profiles.

Factors Affecting Physicochemical Properties Relevant to Research (e.g., Solubility, Stability)

The physicochemical properties of "Quinoline, 4-chloro-7-(methylthio)-" derivatives, such as solubility and stability, are critical for their potential development as research tools or therapeutic agents. These properties are significantly influenced by the substituents on the quinoline ring and the nature of the side chain.

The introduction of different functional groups at the C-4 position can dramatically alter the crystallization mechanisms and, consequently, the solid-state properties of the compounds. rsc.org For example, the size of an alkyl chain and the presence of functional groups like hydroxyl or chloro moieties in the side chain can influence the intermolecular interactions and the resulting crystal lattice. rsc.org

The table below highlights some key physicochemical properties and the factors that influence them.

| Physicochemical Property | Influencing Factors | Reference |

| Solubility | Nature of substituents, crystal packing, presence of ionizable groups. | rsc.org |

| Stability | Susceptibility of functional groups (e.g., thioether) to oxidation or hydrolysis. | nih.gov |

| Crystallization | Size and functionality of the C-4 substituent, intermolecular interactions. | rsc.org |

| Lipophilicity (LogP) | Influenced by the overall molecular structure, particularly hydrophobic and hydrophilic groups. | nih.gov |

Mechanistic Elucidation of Biological Activities of Quinoline, 4 Chloro 7 Methylthio and Its Analogs

Molecular Target Identification and Validation in Preclinical Models

Identifying the precise molecular targets of bioactive compounds is crucial for understanding their mechanism of action and potential off-target effects. nih.gov For quinoline (B57606) derivatives, a variety of targets have been identified, suggesting that their biological effects can be multifaceted. Functional proteomics and other advanced screening methods have been instrumental in uncovering these interactions. nih.govmdpi.com

Using a functional proteomics approach that screens for compounds binding to the purine (B94841) binding proteome, researchers have identified specific human proteins as targets for quinoline drugs. nih.gov In screenings against human red blood cell lysates, aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) were found to be selective targets of quinolines. nih.gov Further in vitro studies confirmed that the enzymatic activity of QR2 is potently inhibited by several quinoline compounds. nih.gov

In the context of cancer, specific signaling pathways have been identified as targets. Certain 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivatives have been synthesized and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-II), a key kinase in angiogenesis. nih.gov Similarly, structurally related quinazoline (B50416) compounds have been developed as highly selective and potent inhibitors of the c-Src and Abl tyrosine kinases, which are critical for cancer progression. nih.gov These findings from preclinical models validate these enzymes as molecular targets for this class of compounds.

| Target | Compound Class | Significance | Reference |

|---|---|---|---|

| Aldehyde Dehydrogenase 1 (ALDH1) | Quinoline Drugs | Selective target identified in human red blood cells. | nih.gov |

| Quinone Reductase 2 (QR2) | Quinoline Drugs | Enzyme activity is potently inhibited by quinolines. | nih.gov |

| VEGFR-II | 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives | Inhibition of a key receptor tyrosine kinase in cancer angiogenesis. | nih.gov |

| c-Src/Abl Kinase | Anilinoquinazolines (Analogs) | Inhibition of nonreceptor tyrosine kinases involved in cancer progression. | nih.gov |

Cellular Mechanisms of Action

The engagement of molecular targets by Quinoline, 4-chloro-7-(methylthio)- and its analogs triggers a cascade of cellular events, leading to distinct biological outcomes such as cell death or inhibition of proliferation.

A primary mechanism by which quinoline derivatives exert their anticancer effects is through the induction of programmed cell death (apoptosis) and interference with the normal progression of the cell cycle.

A study involving a large series of synthetic 7-chloro-(4-thioalkylquinoline) derivatives, which are direct analogs of the subject compound, demonstrated significant antiproliferative activity. nih.govnih.govul.ie In the human leukemia CCRF-CEM cell line, treatment with these compounds at concentrations five times their IC₅₀ led to an accumulation of cells in the G0/G1 phase of the cell cycle and the induction of apoptosis. nih.govnih.govul.ie

This pro-apoptotic activity is a common feature among related quinoline structures. For instance, certain quinoline alkaloids have been shown to enhance doxorubicin-induced apoptosis, an effect accompanied by an increase in the sub-G0/G1 cell population. nih.gov The molecular machinery of apoptosis is directly engaged, as evidenced by the cleavage of caspase-3 and its substrate, poly (ADP-ribose) polymerase (PARP). nih.gov Similarly, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have been shown to induce apoptosis in various cancer cell lines, confirming this as a key cellular mechanism. mdpi.com Some pyrazolo[3,4-h]quinoline derivatives have been found to induce paraptosis, an alternative form of programmed cell death, in breast cancer cells. mdpi.com

| Compound Class | Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| 7-Chloro-(4-thioalkylquinoline) derivatives | CCRF-CEM (Leukemia) | Accumulation in G0/G1 phase, induction of apoptosis. | nih.govnih.govul.ie |

| Quinoline alkaloids (e.g., cinchonine) | HeLa, HepG2 | Increased sub-G0/G1 phase fraction, enhanced doxorubicin-induced apoptosis. | nih.gov |

| 7-Chloro-4-aminoquinoline-benzimidazole hybrids | HuT78 (T-cell lymphoma) | Induction of early and late-stage apoptosis. | mdpi.com |

| Pyrazolo[3,4-h]quinoline derivative | MDA-MB-231, MCF-7 (Breast Cancer) | Induction of paraptosis, a non-apoptotic programmed cell death. | mdpi.com |

In addition to modulating the cell cycle and apoptosis, some quinoline analogs directly interfere with the fundamental processes of macromolecular synthesis. The inhibition of DNA and RNA synthesis serves as a direct route to halting cell proliferation and viability. For the 7-chloro-(4-thioalkylquinoline) derivatives, in vitro studies demonstrated a clear inhibition of both DNA and RNA synthesis in CCRF-CEM leukemia cells. nih.govnih.gov This effect was observed at concentrations used to study their impact on the cell cycle, indicating that it is a significant component of their cytotoxic mechanism. nih.govnih.gov

In the context of antimalarial activity, a well-established mechanism for quinoline drugs like chloroquine (B1663885) is the disruption of the parasite's heme detoxification process. nih.gov The Plasmodium parasite, during its life stage within red blood cells, digests hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). nih.govnih.gov The parasite detoxifies this heme by crystallizing it into an inert polymer called hemozoin, which is biochemically equivalent to β-hematin. nih.govnih.gov

Quinoline-based antimalarials accumulate in the parasite's acidic food vacuole and interfere with this process. nih.gov Specifically, they inhibit the formation of β-hematin. nih.gov Structure-activity relationship studies have revealed that the 7-chloro group on the 4-aminoquinoline (B48711) ring is a critical requirement for this inhibitory activity. nih.govnih.gov By preventing hemozoin formation, the drugs cause a buildup of toxic free hemin (B1673052). nih.gov This excess hemin is believed to exert a toxic effect by catalyzing the generation of reactive oxygen species, leading to peroxidative damage of membranes and the inhibition of essential parasite enzymes, such as cysteine proteases, ultimately killing the parasite. nih.gov

Beyond the mechanisms already described, quinoline derivatives engage in various other molecular interactions, primarily through the inhibition of key enzymes. This enzymatic inhibition is a direct consequence of the binding of these compounds to specific biological targets.

As mentioned in section 4.1, quinolines have been shown to potently inhibit the enzyme Quinone Reductase 2 (QR2) in vitro. nih.gov Furthermore, specific analogs have been designed as potent inhibitors of other enzymes critical to disease progression. For example, a 7-chloro-4-(piperazin-1-yl)quinoline derivative, compound 4q, was identified as a potent inhibitor of VEGFR-II, a receptor tyrosine kinase, with an IC₅₀ value of 1.38 μM. nih.gov This is comparable to the activity of established kinase inhibitors like sorafenib. nih.gov This demonstrates that the quinoline scaffold can be tailored to target specific enzyme active sites.

| Enzyme | Inhibitor | IC₅₀ Value | Reference |

|---|---|---|---|

| Quinone Reductase 2 (QR2) | Various Quinolines | Potent inhibition observed | nih.gov |

| VEGFR-II | 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone (4q) | 1.38 µM | nih.gov |

| c-Src Kinase | AZD0530 (Saracatinib) | Low nanomolar | nih.gov |

| Abl Kinase | AZD0530 (Saracatinib) | Low nanomolar | nih.gov |

Resistance Mechanisms in Microorganisms and Parasites and Strategies for Overcoming Them

A significant challenge in the therapeutic use of quinoline-based drugs, particularly in the treatment of malaria, is the emergence of drug resistance. nih.gov In Plasmodium falciparum, resistance to chloroquine is primarily associated with mutations in genes such as the chloroquine resistance transporter (PfCRT), which leads to reduced accumulation of the drug in the parasite's food vacuole, its site of action.

To overcome these resistance mechanisms, a primary strategy is the rational design and synthesis of new chemical entities that can either evade the resistance mechanism or possess a different mode of action. frontiersin.org This involves several approaches:

Structural Modification: Creating hybrid molecules by combining the quinoline core with other pharmacophores. The development of 7-chloro-4-aminoquinoline-benzimidazole hybrids is one such example, designed to introduce new biological activities and potentially new targets. mdpi.com

Altering Side Chains: Modifying the side chains attached to the quinoline nucleus can alter the compound's physicochemical properties, potentially restoring accumulation in resistant strains or improving its interaction with the target. The synthesis of a wide array of 7-chloro-(4-thioalkylquinoline) derivatives explores this chemical space to find compounds with improved or novel activity profiles. nih.govul.ie

Targeting Different Pathways: Developing quinoline analogs that inhibit entirely different targets, such as the VEGFR-II inhibitors, circumvents resistance mechanisms related to traditional targets like heme detoxification. nih.gov

By continuously exploring the structure-activity relationships and synthesizing novel analogs, researchers aim to stay ahead of evolving resistance and expand the therapeutic utility of the quinoline scaffold.

Computational and Theoretical Investigations of Quinoline, 4 Chloro 7 Methylthio

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding affinity and mode of interaction between a ligand, such as a quinoline (B57606) derivative, and a protein receptor. These predictions are crucial for assessing a compound's potential as a therapeutic agent.

While docking studies specifically for Quinoline, 4-chloro-7-(methylthio)- are not prominent, research on analogous compounds demonstrates the utility of this approach. For instance, studies on other 4-chloroquinoline (B167314) derivatives have shown their potential to bind to various enzymes. Docking simulations of N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives with the main protease (Mpro) of the COVID-19 virus (PDB ID: 6LU7) revealed binding energies ranging from -5.4 to -8.1 kcal/mol nih.gov. These interactions were stabilized by hydrogen bonds with key amino acid residues like GLU166, LEU141, and HIS163 researchgate.net.

Similarly, docking of quinoline-thiazole hybrids into the human ABL1 kinase domain of the BCR-ABL1 fusion protein, a target in chronic myeloid leukemia, showed favorable ligand-receptor interaction energies from –7.2 to –8.9 kcal/mol scielo.br. Another study on quinoline derivatives designed as HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) reported docking scores as high as -10.67 kcal/mol against the reverse transcriptase protein (PDB ID: 4I2P) nih.gov. These examples highlight that the quinoline scaffold, particularly with halogen substitutions, can effectively fit into the binding pockets of various enzymes, forming stable interactions.

Table 1: Representative Molecular Docking Data for Analogous Quinoline Derivatives

| Compound Class | Protein Target (PDB ID) | Binding Energy / Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| N-Substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives | COVID-19 Main Protease (6LU7) | -5.4 to -8.1 | GLU166, LEU141, CYS145, HIS163 | nih.govresearchgate.net |

| Quinoline-Thiazole Hybrids | BCR-ABL1 Tyrosine Kinase | -7.2 to -8.9 | MET318 | scielo.br |

| Quinoline-Pyrimidine/Pyrazoline Derivatives | HIV Reverse Transcriptase (4I2P) | Up to -10.67 | Not specified | nih.gov |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like Quinoline, 4-chloro-7-(methylthio)-, DFT can predict a variety of properties, including molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests higher reactivity researchgate.net.

DFT studies on various quinoline derivatives have provided significant insights. For example, calculations on a series of tunable quinoline derivatives using the B3LYP/6-31G(d,p) level of theory have been used to determine properties like the HOMO-LUMO gap, electrophilicity index, chemical hardness, and softness rsc.orgnih.govrsc.org. In one study, the HOMO of a quinoline derivative showed charge density accumulated on the amide and substituted aryl ring, while the LUMO showed charge density on the quinoline ring itself nih.gov. For 5,7-dichloro-8-hydroxy-2-methyl quinoline, the HOMO-LUMO gap was calculated to be -4.01 eV, indicating its relative reactivity arabjchem.org. These studies allow researchers to understand how different substituents, such as the chloro and methylthio groups, influence the electronic distribution and reactivity of the quinoline core.

Table 2: Representative DFT-Calculated Electronic Properties for Analogous Quinoline Derivatives

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| 5,7-dichloro-8-hydroxy-2-methyl quinoline | B3LYP | -6.11 | -2.10 | -4.01 | arabjchem.org |

| 8-hydroxy-2-methyl quinoline | B3LYP | -5.65 | -1.74 | -3.91 | arabjchem.org |

| General Quinoline Derivatives | B3LYP/6-31G'(d,p) | Used to determine electrophilicity, chemical hardness/softness | rsc.org |

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of molecules over time. In drug discovery, MD simulations are used to assess the stability of a ligand-protein complex predicted by molecular docking. By simulating the complex in a dynamic, solvated environment for periods typically ranging from nanoseconds to microseconds, researchers can verify if the key interactions are maintained.

For quinoline derivatives, MD simulations have been crucial in validating docking results. A 100 ns simulation of quinoline-3-carboxamides (B1200007) docked with ATM kinase showed that the interactions, particularly the hinge binding of the quinoline nitrogen, were stable throughout the simulation mdpi.com. Similarly, MD simulations were performed on a designed quinoline derivative (Compound 5) with the SARS-CoV-2 main protease, confirming the stability of the ligand-protein complex and showing strong intermolecular hydrogen bonding with residues like Glu166 and Gln189 nih.govtandfonline.com. The stability is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein backbone and the ligand. Low and stable RMSD values suggest that the complex remains in a consistent conformational state.

Table 3: Representative Molecular Dynamics (MD) Simulation Data for Analogous Quinoline Derivatives

| Compound Class | Protein Target | Simulation Time | Key Findings | Reference |

|---|---|---|---|---|

| Quinoline-3-carboxamide Derivative | ATM Kinase | 100 ns | Stable protein-ligand interactions and structural flexibility confirmed. | mdpi.com |

| Designed Quinoline Derivative (Compound 5) | SARS-CoV-2 Mpro | Not specified | Stable ligand-Mpro complex; strong hydrogen bonding observed. | nih.govtandfonline.com |

| Various Quinoline Derivatives | Acetylcholinesterase | Not specified | Key intermolecular interactions identified to describe dynamic behavior. | nih.gov |

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters (in silico predictive models for research)

Before a compound can be considered a drug candidate, its ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles must be evaluated. In silico predictive models, such as those provided by web tools like SwissADME and admetSAR, offer a rapid and cost-effective way to estimate these properties early in the discovery process dntb.gov.ua. These tools predict parameters based on the chemical structure, including physicochemical properties, lipophilicity, water-solubility, pharmacokinetics (e.g., gastrointestinal absorption, blood-brain barrier permeability), drug-likeness (e.g., adherence to Lipinski's Rule of Five), and potential toxicity.

For various chloroquinoline derivatives, in silico ADME predictions have been reported. A study on N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives showed that the compounds generally exhibited high gastrointestinal (GIT) absorption and did not permeate the blood-brain barrier (BBB) nih.gov. The topological polar surface area (TPSA), a predictor of drug absorption, was within the acceptable range of 70.42 to 96.01 Ų nih.gov. Toxicity predictions using the ProTox-II server indicated that some of these derivatives were inactive for hepatotoxicity, carcinogenicity, and mutagenicity researchgate.netnih.gov. Such predictive studies are vital for prioritizing which compounds should be synthesized and advanced to more resource-intensive experimental testing.

Table 4: Representative In Silico ADME/Toxicity Predictions for Analogous Quinoline Derivatives

| Compound Class | Prediction Tool | Predicted Parameter | Result | Reference |

|---|---|---|---|---|

| N-Substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives | SwissADME / ProTox-II | Gastrointestinal (GIT) Absorption | High | nih.gov |

| Blood-Brain Barrier (BBB) Permeability | No | nih.gov | ||

| Topological Polar Surface Area (TPSA) | 70.42 - 96.01 Ų | nih.gov | ||

| Toxicity (Hepatotoxicity, Carcinogenicity) | Predicted to be inactive for some derivatives | researchgate.netnih.gov | ||

| N-substituted quinoline 3-carbaldehyde hydrazone derivatives | AdmetSAR | AMES Mutagenesis | Predicted to be non-mutagenic | healthinformaticsjournal.com |

| Carcinogenicity | Predicted to be non-carcinogenic | healthinformaticsjournal.com |

Solid State Characterization and Supramolecular Assemblies of Quinoline, 4 Chloro 7 Methylthio Analogs

X-ray Crystallography Studies

Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional arrangement of atoms and molecules in a crystalline solid. Studies on analogs of 4-chloro-7-(methylthio)quinoline have revealed detailed information about their molecular geometries and packing arrangements.

For instance, the crystal structure of 4-chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine , an analog with substitutions at the 2, 4, and 6 positions, has been determined. nih.gov The compound crystallizes in the monoclinic space group P21/c. nih.gov The quinoline (B57606) ring system is nearly planar, and the methylphenyl group is oriented at a significant dihedral angle to this plane. researchgate.net

Another relevant analog, 7-chloro-4-(4-methyl-1-piperazinyl)quinoline , has been crystallized as a monohydrate (BPIP∙H₂O). mdpi.comunimi.it This compound also crystallizes in the monoclinic system with the space group P21/c. unimi.itpreprints.org In this structure, the quinoline double-ring shows a slight distortion from planarity, with the benzene (B151609) and pyridine (B92270) rings inclined at a dihedral angle of 5.83(3)°. unimi.it The piperazinyl ring adopts a stable chair conformation. unimi.itpreprints.org

The crystal structure of a 7-chloro-(4-thioalkylquinoline) derivative (specifically, 2-((7-chloroquinolin-4-yl)thio)ethyl 4-nitrobenzoate, compound 15 in the cited study) was found to crystallize in the triclinic space group P-1. nih.gov Its moiety consists of three six-membered rings, all exhibiting a planar conformation. nih.gov

Crystallographic data for several quinoline analogs are summarized in the table below, illustrating the common crystal systems and space groups observed for this class of compounds.

| Compound | Formula | Crystal System | Space Group | Cell Parameters | Reference |

|---|---|---|---|---|---|

| 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine | C₁₇H₁₅ClN₂ | Monoclinic | P2₁/c | a = 15.1445(13) Å, b = 11.4337(10) Å, c = 8.4764(7) Å, β = 92.344(4)° | nih.gov |

| 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate (BPIP∙H₂O) | C₁₄H₁₆ClN₃·H₂O | Monoclinic | P2₁/c | a = 9.4737(11) Å, b = 17.650(2) Å, c = 8.5451(10) Å, β = 90.156(2)° | unimi.itpreprints.org |

| 2-((7-Chloroquinolin-4-yl)thio)ethyl 4-nitrobenzoate | C₁₈H₁₃ClN₂O₄S | Triclinic | P-1 | a = 7.9509(7) Å, b = 9.8444(8) Å, c = 11.6086(10) Å, α = 81.312(4)°, β = 89.355(4)°, γ = 69.186(4)° | nih.gov |

| 4-Chloro-6,7-dimethoxyquinoline | C₁₁H₁₀ClNO₂ | Monoclinic | P2₁/c | a = 14.532(4) Å, b = 3.9396(12) Å, c = 17.923(6) Å, β = 93.39(3)° | researchgate.net |

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

In the crystal structure of 4-chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine , the molecular packing is assisted by both C-H···N and N-H···N intermolecular interactions. nih.gov These hydrogen bonds link the molecules into chains that form helical patterns, with the quinoline nitrogen atom acting as a bifurcated acceptor. researchgate.net The stability of the crystal packing is further maintained by van der Waals forces. researchgate.net

For the 7-chloro-(4-thioalkylquinoline) derivative , classical intermolecular hydrogen bonds are not observed. nih.gov Instead, the structure features two intramolecular hydrogen bonds (C10-H10···O1 and C14-H14···S1). nih.gov The crystal packing is primarily governed by π-π stacking interactions between the quinoline ring systems of adjacent molecules, with a centroid-centroid distance of 3.7997(11) Å. nih.gov

The hydrated crystal of 7-chloro-4-(4-methyl-1-piperazinyl)quinoline (BPIP∙H₂O) provides an excellent example of a complex hydrogen-bonding network. Here, the water molecule acts as a bridge, linking adjacent BPIP molecules. mdpi.comunimi.it It participates in O-H···N hydrogen bonds with the quinoline nitrogen of one molecule and accepts C-H···O hydrogen bonds from the piperazinyl and quinoline rings of a neighboring molecule. unimi.it This network of interactions results in the formation of one-dimensional chains running through the crystal lattice. mdpi.comunimi.it Additionally, the crystal structure is stabilized by strong π-π interactions between the chloro-benzene rings of the quinoline units of adjacent, inversion-related molecules. mdpi.comunimi.it

| Compound | Interaction Type | Description | Resulting Motif | Reference |

|---|---|---|---|---|

| 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine | N-H···N, C-H···N | Quinoline nitrogen acts as a bifurcated acceptor. | Helical chains | nih.govresearchgate.net |

| 7-Chloro-(4-thioalkylquinoline) derivative | π-π stacking | Stacking between quinoline ring systems. | Governs packing | nih.gov |

| 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate | O-H···N, C-H···O, π-π stacking | Water molecule links BPIP molecules via H-bonds; strong π-π interactions also present. | 1D chains and aromatic stacking dimers | mdpi.comunimi.it |

Polymorphism and Solvate/Hydrate (B1144303) Formation

The ability of a compound to crystallize in multiple forms, known as polymorphism, or to incorporate solvent molecules into its lattice, forming solvates or hydrates, is of paramount importance, particularly in the pharmaceutical industry. These different solid-state forms can exhibit distinct physical properties.

The detailed structural characterization of 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate (BPIP∙H₂O) is a clear example of hydrate formation in this class of compounds. mdpi.comunimi.it The incorporation of a water molecule into the crystal lattice is not passive; it plays a crucial role in defining the supramolecular structure by forming a robust hydrogen-bonding network that links the primary molecules into one-dimensional chains. mdpi.comunimi.itpreprints.org The formation of such a stable hydrate highlights the need for thorough solid-state characterization to identify and control the desired crystalline form during manufacturing and formulation processes. mdpi.com Crystals suitable for X-ray diffraction were obtained through the slow evaporation of an isopropanol (B130326) solution, indicating that the hydrate is a stable form under these conditions. mdpi.com

While the available literature on 4-chloro-7-(methylthio)quinoline and its immediate analogs does not extensively report on polymorphism, the observed diversity in intermolecular interactions and packing motifs suggests that polymorphism could be accessible under different crystallization conditions. The formation of different supramolecular synthons, such as the helical chains in one analog versus the stacked layers in another, indicates that the energetic landscape of crystallization is complex, which is often a prerequisite for the existence of multiple polymorphic forms. nih.govnih.gov

Implications for Crystal Engineering and Material Science Research

The study of solid-state structures of 4-chloro-7-(methylthio)quinoline analogs has significant implications for crystal engineering and materials science. Crystal engineering aims to design and synthesize functional solid-state structures with desired properties by understanding and controlling intermolecular interactions. researchgate.net

The predictable formation of specific supramolecular motifs, or synthons, is a cornerstone of crystal engineering. For example, the N-H···N and C-H···N interactions that lead to helical columns in 4-chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine demonstrate how specific functional groups can direct the assembly of molecules into higher-order structures. nih.govresearchgate.net Similarly, the π-π stacking observed in the 7-chloro-(4-thioalkylquinoline) derivative is a recurring and reliable interaction for building layered architectures. nih.gov

Research on a series of 7-chloro-4-substituted-quinolines has shown that the nature of the substituent at the 4-position directly influences the crystallization mechanism, leading to different supramolecular assemblies such as dimers, 1D chains, or 2D nuclei. rsc.org This highlights the potential to tune the solid-state architecture by making small modifications to the molecular structure.

By understanding how different functional groups (e.g., thioether, amine, piperazinyl) and substitution patterns on the quinoline core guide the formation of hydrogen bonds and other non-covalent interactions, it becomes possible to design new materials. This could lead to the development of novel pharmaceutical cocrystals with improved solubility or stability, or functional organic materials with specific electronic or optical properties based on the controlled arrangement of quinoline moieties in the crystal lattice. researchgate.net The ability to form stable hydrates, as seen with BPIP∙H₂O, is also a critical consideration in the design and control of crystalline materials. mdpi.com

Future Perspectives in Quinoline, 4 Chloro 7 Methylthio Research

Development of Novel and Green Synthetic Routes

The synthesis of quinoline (B57606) derivatives is a well-established field, yet there remains a continuous need for developing more efficient, cost-effective, and environmentally benign methodologies. Future research into the synthesis of Quinoline, 4-chloro-7-(methylthio)-, will likely focus on moving beyond traditional multi-step procedures which often involve harsh conditions.

Key areas of development could include:

Catalytic C-H Functionalization: Exploring modern catalytic systems, potentially involving transition metals like palladium, to directly install or modify the methylthio group on the quinoline core. This would avoid the need for pre-functionalized starting materials.

Green Chemistry Principles: Future synthetic strategies will increasingly incorporate green chemistry principles. This includes the use of safer solvents to replace chlorinated hydrocarbons like chloroform, employing catalytic amounts of reagents instead of stoichiometric quantities, and developing reactions that can be performed at lower temperatures to reduce energy consumption. mdpi.com For instance, modifying existing protocols for related compounds, such as the synthesis of 4,7-dichloroquinoline (B193633) 1-oxide which uses m-CPBA in chloroform, could involve finding alternative, greener oxidizing agents and solvents. mdpi.com

| Synthetic Strategy | Potential Advantages | Research Focus |

| One-Pot Synthesis | Reduced waste, time, and cost; increased efficiency. | Development of compatible reaction conditions for sequential C7-thiolation and C4-substitution. |

| C-H Activation/Functionalization | Increased atom economy; access to novel derivatives. | Discovery of selective catalysts for direct functionalization of the quinoline core. |

| Flow Chemistry | Improved safety and scalability; precise reaction control. | Adaptation of known quinoline syntheses to continuous flow manufacturing processes. |

| Green Solvents/Catalysts | Reduced environmental impact; improved safety profile. | Screening of biodegradable solvents and reusable catalysts for key reaction steps. |

Exploration of New Biological Targets and Mechanisms of Action

The 7-chloroquinoline (B30040) moiety is a core component of molecules with a vast range of biological activities, including antimalarial, anticancer, and antiviral properties. nih.govmdpi.com Derivatives have shown potential as immunomodulators and inhibitors of autophagy. mdpi.com However, the specific biological profile of Quinoline, 4-chloro-7-(methylthio)- remains largely uncharted territory.

Future research will likely involve screening this compound and its derivatives against a wide array of biological targets to uncover novel therapeutic potential. Key exploratory areas include:

Anticancer Activity: Given that many 7-chloroquinoline derivatives exhibit anticancer properties, a primary focus would be to evaluate Quinoline, 4-chloro-7-(methylthio)- against various cancer cell lines. mdpi.comnih.gov Research would not only assess its cytotoxicity but also delve into its mechanism of action, investigating its potential to induce apoptosis, cause DNA/RNA damage, or inhibit key signaling pathways involved in cancer progression, such as the VEGFR-II pathway. mdpi.comnih.gov

Antimicrobial Properties: The quinoline core is present in many antibacterial and antifungal agents. nih.gov Future studies should assess the activity of Quinoline, 4-chloro-7-(methylthio)- against a panel of clinically relevant bacteria and fungi, including drug-resistant strains. Mechanistic studies could explore inhibition of essential microbial enzymes like DNA gyrase. rsc.org

Antiviral Research: Inspired by the repurposing of chloroquine (B1663885) and hydroxychloroquine, research could explore the potential of Quinoline, 4-chloro-7-(methylthio)- against various viruses. This would involve screening for inhibition of viral entry, replication, or other essential processes, such as targeting viral proteases like the SARS-CoV-2 Mpro. nih.gov

Kinase Inhibition: Many quinoline-based compounds function as protein kinase inhibitors. nih.gov A logical next step would be to screen Quinoline, 4-chloro-7-(methylthio)- against a broad panel of human kinases to identify potential targets involved in inflammatory diseases or cancer.

Rational Design of Next-Generation Derivatives with Improved Research Profiles

The structure of Quinoline, 4-chloro-7-(methylthio)- is ripe for modification to create next-generation derivatives with optimized properties. The strategy of molecular hybridization, which involves covalently linking two or more pharmacophoric units, has proven effective in discovering new drug candidates. mdpi.com Rational design efforts will be crucial for enhancing potency, selectivity, and pharmacokinetic properties.

Future design strategies could focus on:

Modification of the 4-Position: The 4-chloro group is an excellent leaving group, making it an ideal site for nucleophilic aromatic substitution. Introducing various amines, such as piperazine (B1678402) moieties, has been a successful strategy for creating potent antimalarial and anticancer agents. nih.govnih.gov Other nucleophiles containing different functional groups could be introduced to probe new interactions with biological targets.

Oxidation of the Methylthio Group: The sulfur atom in the 7-methylthio group can be oxidized to the corresponding sulfinyl and sulfonyl derivatives. This modification significantly alters the electronic and steric properties of the molecule, which could lead to differential biological activity, as has been observed in related series of 7-chloro-(4-thioalkylquinoline) compounds. mdpi.com

Hybrid Molecule Synthesis: Covalently linking the Quinoline, 4-chloro-7-(methylthio)- core to other known pharmacophores, such as 1,2,3-triazoles or 1,3,4-oxadiazoles, could produce hybrid molecules with dual or enhanced modes of action. mdpi.comrsc.org This approach aims to improve efficacy and potentially overcome drug resistance mechanisms. mdpi.com

| Derivative Class | Design Rationale | Potential Improvement |

| 4-Aminoquinolines | Introduce diverse amine/piperazine side chains at C4. | Enhanced target binding, improved solubility, and favorable pharmacokinetics. nih.gov |

| 7-Sulfinyl/Sulfonylquinolines | Oxidize the 7-methylthio group. | Modulate electronic properties and biological activity. mdpi.com |

| Hybrid Molecules | Fuse the quinoline core with other bioactive scaffolds (e.g., oxadiazole). | Achieve multi-target activity or synergistic effects. rsc.org |

| N-Oxide Derivatives | Oxidize the quinoline nitrogen. | Alter solubility and metabolic profile; potential for novel bioactivity. mdpi.com |

Applications in Chemical Biology Tools and Probes

Beyond direct therapeutic applications, Quinoline, 4-chloro-7-(methylthio)- can serve as a valuable starting point for the development of chemical biology tools. These tools are designed to study biological systems, identify protein targets, and elucidate mechanisms of action.

Future applications in this area include:

Fluorescent Probes: By attaching a fluorescent dye to the Quinoline, 4-chloro-7-(methylthio)- scaffold, researchers can create probes to visualize its subcellular localization and track its interactions within living cells. This can provide critical insights into its mechanism of action.

Affinity-Based Probes: Functionalizing the molecule with a reactive group or a tag like biotin (B1667282) would enable affinity-based protein profiling. These probes can be used to isolate and identify the specific cellular proteins that the compound binds to, thereby uncovering its direct biological targets.

Model Systems: Simplified structural analogs of more complex drugs are crucial for investigating fundamental intermolecular interactions and physicochemical properties. mdpi.com Quinoline, 4-chloro-7-(methylthio)- can serve as a model system or a molecular fragment in the design of more complex probes and inhibitors, helping to dissect structure-activity relationships. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.